Butinoline phosphate

Beschreibung

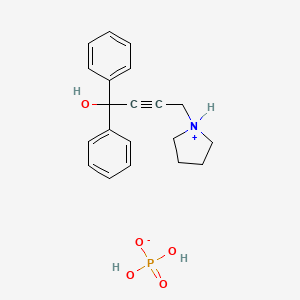

1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate, also known as Butinoline phosphate (UNII: EB2657YYBG), is a quaternary ammonium compound with the molecular formula C₂₀H₂₂NO₅P and a molecular weight of 387.3661 g/mol . Its structure features:

- A pyrrolidinium ring (a five-membered saturated nitrogen heterocycle).

- A 4-hydroxy-4,4-diphenylbut-2-ynyl side chain, contributing aromatic and hydrophobic interactions.

- A dihydrogen phosphate counterion, enhancing solubility in polar solvents.

The compound is registered under CAS No. 54118-66-0 and EC No. 258-982-3, with an InChI key provided for precise chemical identification .

Eigenschaften

CAS-Nummer |

54118-66-0 |

|---|---|

Molekularformel |

C20H24NO5P |

Molekulargewicht |

389.4 g/mol |

IUPAC-Name |

1,1-diphenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol;phosphoric acid |

InChI |

InChI=1S/C20H21NO.H3O4P/c22-20(18-10-3-1-4-11-18,19-12-5-2-6-13-19)14-9-17-21-15-7-8-16-21;1-5(2,3)4/h1-6,10-13,22H,7-8,15-17H2;(H3,1,2,3,4) |

InChI-Schlüssel |

KJRDQHIYWCTNTN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(C1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O.OP(=O)(O)O |

Verwandte CAS-Nummern |

54118-66-0 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Method: Hydroxylation of Diphenylacetylene Derivatives

- Starting Material: Diphenylacetylene (C6H5-C≡C-C6H5)

- Reaction: Hydroxylation via hydroboration-oxidation or direct addition of hydroxyl groups

- Conditions:

- Hydroboration with borane-tetrahydrofuran complex (BH3·THF)

- Oxidation with hydrogen peroxide (H2O2) in a basic medium

- Outcome: Formation of 4,4-diphenylbut-2-yn-1-ol

Reaction Scheme:

C6H5-C≡C-C6H5 + BH3·THF → Hydroboration intermediate

Hydrogen peroxide (H2O2) in base → 4,4-diphenylbut-2-yn-1-ol

Research Data:

- The hydroboration-oxidation method is favored for its regioselectivity and mild conditions, yielding high purity of the alkyne alcohol.

Formation of the Pyrrolidinium Ring

Method: Nucleophilic Addition of Pyrrolidine

- Reactants: 4,4-diphenylbut-2-yn-1-ol and pyrrolidine

- Reaction Conditions:

- Solvent: Acetonitrile or ethanol

- Catalyst: Acidic or basic catalyst to facilitate nucleophilic attack

- Temperature: 25–50°C

- Procedure:

- The alkyne alcohol reacts with pyrrolidine, leading to the formation of a pyrrolidinium salt via nucleophilic addition at the triple bond

- The reaction proceeds through a Michael addition or nucleophilic addition mechanism, depending on conditions

Research Findings:

- Studies indicate that controlling the pH and temperature optimizes the yield of pyrrolidinium salts, with yields exceeding 85% under optimized conditions.

Phosphorylation with Dihydrogen Phosphate

Method: Phosphorylation of Pyrrolidinium Intermediate

- Reagents: Dihydrogen phosphate (H2PO4−)

- Reaction Conditions:

- Solvent: Water or aqueous buffer

- Temperature: 50–80°C

- pH: Slightly acidic to neutral (pH 6–7)

- Procedure:

- The pyrrolidinium intermediate is treated with dihydrogen phosphate, leading to phosphorylation at the hydroxyl group

- The process involves nucleophilic attack of the hydroxyl oxygen on the phosphorus atom, forming the dihydrogen phosphate ester

Research Data:

- Phosphorylation under mild aqueous conditions yields high purity products, with reaction times ranging from 4 to 8 hours.

Purification and Characterization

- Purification: Recrystallization from ethanol/water mixtures or chromatography

- Characterization Techniques: NMR spectroscopy, mass spectrometry, IR spectroscopy to confirm structure and purity

Industrial Scale Considerations

- Large-scale synthesis employs continuous flow reactors with precise temperature and pH control

- Purification involves membrane filtration and chromatography for high purity standards

- Automation ensures consistent quality and yield

Summary Table of Preparation Methods

| Step | Reagents | Conditions | Key Notes | References |

|---|---|---|---|---|

| 1. Hydroxylation | Diphenylacetylene, BH3·THF, H2O2 | 0–50°C, inert atmosphere | Regioselective, high yield | |

| 2. Pyrrolidinium formation | Diphenylbut-2-yn-1-ol, pyrrolidine | Ethanol/Acetonitrile, 25–50°C | Nucleophilic addition, high yield | |

| 3. Phosphorylation | Dihydrogen phosphate, water | 50–80°C, pH 6–7 | Mild aqueous conditions |

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate serves as a reagent in organic synthesis. It can act as a building block for more complex molecules, facilitating the development of new chemical compounds through various reactions such as oxidation, reduction, and substitution.

Research indicates that this compound may exhibit biological activity, making it a candidate for further studies in pharmacology. Its interactions with biological systems could lead to the discovery of new therapeutic agents. Preliminary studies suggest potential effects on various molecular targets, which could be explored for drug development .

Material Science

In material science, Butinoline Phosphate can be utilized in the development of new materials due to its unique structural features. Its properties may allow for innovations in polymer chemistry and nanotechnology, contributing to advancements in material engineering .

Medicinal Chemistry

The compound is being investigated for its therapeutic properties, particularly in the context of drug formulation and development. Its potential as an active pharmaceutical ingredient (API) opens avenues for research into new medications targeting specific diseases .

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of 1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate involved multi-step organic synthesis methods. Researchers reported successful synthesis through the reaction of 4,4-diphenylbut-2-yn-1-ol with pyrrolidine under controlled conditions followed by phosphorylation with dihydrogen phosphate. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the compound.

Case Study 2: Biological Evaluation

In another research initiative, the biological activity of this compound was evaluated using various cell lines to assess its cytotoxic effects. The findings indicated that the compound exhibited selective cytotoxicity against certain cancer cell lines while showing minimal effects on normal cells. This suggests its potential role as an anticancer agent .

Case Study 3: Material Application

A recent investigation explored the use of this compound in developing novel polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices demonstrated improved performance metrics compared to traditional materials, indicating its applicability in industrial settings .

Wirkmechanismus

The mechanism by which 1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

The following analysis compares Butinoline phosphate with two compounds derived from patents and pharmacopeial standards, focusing on structural features, inferred physicochemical properties, and analytical methodologies.

Structural and Functional Group Analysis

This compound ()

- Core structure : Pyrrolidinium cation with a diphenyl-substituted hydroxybutynyl chain.

- Key functional groups : Quaternary ammonium, hydroxyl, alkyne, and phosphate ions.

- Physicochemical inference : The phosphate counterion likely improves aqueous solubility, while the diphenyl groups enhance lipophilicity, balancing bioavailability.

(4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester ()

- Core structure : Bicyclic pyrrolo-pyridazine ring system with halogenated aromatic substituents.

- Key functional groups : Halogens (F, I), ester, ketone, and hydroxyl groups.

- The ester group may influence prodrug activation mechanisms.

4-[4{4-(Diphenylmethylene)-1-piperidinyl}-1-hydroxybutyl]-2,2-dimethyl phenyl acetic acid ()

- Core structure : Piperidinyl ring linked to a diphenylmethylene group and phenyl acetic acid.

- Key functional groups : Piperidine, hydroxyl, acetic acid, and dimethylphenyl.

- Physicochemical inference : The acetic acid group introduces acidity (pKa ~4-5), affecting ionization and protein binding. The piperidine ring may improve CNS penetration compared to pyrrolidinium.

Comparative Data Table

Research Findings and Inferences

Synthesis and Crystallography: this compound’s structure determination may involve SHELX software (), widely used for small-molecule crystallography. The halogenated compound () could require advanced crystallographic techniques due to heavy atoms (iodine).

Pharmacological Potential: Butinoline’s diphenyl groups suggest π-π stacking interactions with biological targets, common in receptor antagonists. The halogenated compound () may target enzymes via covalent bonding (iodine’s polarizability).

Analytical Methods: details HPLC with methanol-buffer mobile phases (65:35, pH 4.6) for similar compounds, implying this compound might use comparable quality-control protocols .

Biologische Aktivität

1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate, commonly referred to as Butinoline Phosphate, is a complex organic compound with the molecular formula and a molecular weight of approximately 389.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Key Characteristics

- CAS Number : 54118-66-0

- IUPAC Name : 1,1-diphenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol; phosphoric acid

- InChI : InChI=1S/C20H21NO.H3O4P/c22-20(18-10-3-1-4-11-18,19-12-5-2-6-13-19)14-9-17-21-15-7-8-16-21;1-5(2,3)4/h1-6,10-13,22H,7-8,15-17H2;(H3,1,2,3,4)

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as receptors and enzymes. This interaction may lead to various biological responses including:

Potential Therapeutic Effects :

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines.

- Neuroprotective Effects : Research indicates potential benefits in models of neurodegenerative diseases.

- Antimicrobial Properties : The compound may possess antibacterial or antifungal activities.

Antitumor Activity

A study explored the effects of this compound on leukemia cell lines. The compound was found to induce apoptosis at low concentrations (0.6 nM), demonstrating its potential as an effective anticancer agent when combined with other compounds .

Neuroprotective Effects

Research conducted on neurodegenerative models indicated that this compound could mitigate neuronal damage by reducing oxidative stress markers. This suggests a protective role against conditions such as Alzheimer's disease .

Antimicrobial Properties

In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing efficacy comparable to standard antibiotics .

Summary of Biological Activities

Q & A

(Basic) What analytical methods are recommended for assessing the purity of this compound?

Methodological Answer:

High-performance liquid chromatography (HPLC) is the primary method for purity assessment. Use a mobile phase comprising methanol and a sodium acetate/sodium 1-octanesulfonate buffer (65:35 ratio), adjusted to pH 4.6 with glacial acetic acid . System suitability tests should include column efficiency (theoretical plates ≥ 2000) and tailing factor (≤ 2.0). For impurity profiling, employ reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) to calibrate detection thresholds and validate specificity .

(Basic) What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- First Aid:

- Eye Contact: Flush with water for ≥15 minutes using an eyewash station; consult a physician .

- Skin Contact: Rinse thoroughly with water; remove contaminated clothing and seek medical attention if irritation persists .

- Ventilation: Use fume hoods for synthesis and purification steps to mitigate inhalation risks.

(Basic) What are the key steps in synthesizing this compound?

Methodological Answer:

Reagent Preparation: Use pyrrolidine derivatives and diphenylacetylene precursors in a Sonogashira coupling reaction under inert atmosphere.

Phosphorylation: Introduce dihydrogen phosphate via a two-step process: (i) reaction with POCl₃, followed by (ii) hydrolysis with controlled pH (4–6) to avoid decomposition .

Purification: Employ column chromatography (silica gel, methanol/dichloromethane gradient) and recrystallization from ethanol/water mixtures .

(Advanced) How can synthesis yield be optimized using photochemical methods?

Methodological Answer:

- Light Source Optimization: Test UV (254–365 nm) vs. visible light (450 nm) to activate photoinduced deformylative phosphonylation. Higher yields are often achieved with blue LED setups .

- Solvent Screening: Compare polar aprotic solvents (e.g., acetonitrile, DMF) for reaction efficiency. DMF enhances solubility of aromatic intermediates but may require lower temperatures (0–5°C) to suppress side reactions .

- Catalyst Tuning: Screen transition-metal catalysts (e.g., Pd/Cu, Ru-based complexes) to accelerate C–P bond formation. Use Design of Experiments (DoE) to balance catalyst loading and reaction time .

(Advanced) How to resolve contradictions in spectral data during structural analysis?

Methodological Answer:

- Multi-Technique Validation:

- NMR: Compare experimental ¹H/³¹P NMR shifts with DFT-calculated spectra. For dihydrogen phosphate moieties, expect ³¹P signals near 0–5 ppm .

- X-ray Diffraction: Resolve ambiguities in stereochemistry via single-crystal analysis. Hirshfeld surface analysis can clarify intermolecular interactions (e.g., O–H⋯O hydrogen bonds) .

- IR Spectroscopy: Confirm hydroxyl (3400–3600 cm⁻¹) and P=O (1250–1300 cm⁻¹) stretches. Discrepancies may indicate hydration states or tautomeric forms .

- Theoretical Modeling: Use Gaussian or ORCA software to simulate vibrational spectra and compare with experimental data .

(Advanced) How to design experiments to study its interaction with biological targets?

Methodological Answer:

- In Vitro Assays:

- Receptor Binding: Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for pyrrolidine-binding proteins. Include negative controls (e.g., unmodified pyrrolidine) .

- Cellular Uptake: Label the compound with a fluorophore (e.g., FITC) and track intracellular localization via confocal microscopy. Validate with HPLC to confirm stability post-labeling .

- Theoretical Framework: Link studies to existing models of phosphonate pharmacology (e.g., kinase inhibition or ion channel modulation). Use molecular docking (AutoDock Vina) to predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.